Unveiling the Molecular Architecture of Ternatin B: A Technical Guide to its Structure Elucidation
Unveiling the Molecular Architecture of Ternatin B: A Technical Guide to its Structure Elucidation
For Immediate Release
This technical guide provides an in-depth overview of the scientific methodologies employed in the structural elucidation of Ternatin B, a key polyacylated anthocyanin responsible for the vibrant blue hue of the Butterfly Pea (Clitoria ternatea) flower. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the complex molecular architecture of highly stable anthocyanins.
Ternatins are a class of delphinidin-based anthocyanins characterized by extensive glycosylation and acylation, which contribute to their remarkable color stability across a range of pH values.[1][2] The "B" group of ternatins, including variants like B2, B3, and B4, are defined by their asymmetric side chains attached to the core delphinidin structure. Specifically, one of the side chains at the 3' or 5' position terminates with a D-glucose unit, while the other terminates with a p-coumaric acid unit.[3] The elucidation of this intricate structure has been a multi-step process relying on a combination of chromatographic separation, chemical degradation, and advanced spectroscopic techniques.
The Structure Elucidation Workflow
The determination of Ternatin B's structure follows a systematic workflow, beginning with the extraction from its natural source and culminating in detailed spectroscopic analysis. This process involves isolating the target molecule from a complex mixture of similar compounds and then using analytical techniques to piece together its molecular puzzle.
Caption: Workflow for the isolation and structural elucidation of Ternatin B.
Experimental Protocols
The elucidation of Ternatin B's structure relies on precise experimental methodologies for extraction, purification, and analysis.
Extraction and Purification Protocol
A common procedure for obtaining an anthocyanin-rich fraction from Clitoria ternatea flowers involves the following steps:
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Extraction: Dried and ground flower petals are macerated in a solvent such as methanol (e.g., 5g of powder in 50 mL of 60:40 methanol:water) with sonication for approximately 60 minutes at room temperature.[4]
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Centrifugation: The resulting mixture is centrifuged (e.g., at 16,000 x g for 30 minutes) to separate the solids from the liquid extract.[4]
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Purification: The supernatant is passed through a solid-phase extraction cartridge, such as Amberlite XAD-16 or C18. The cartridge is washed with water to remove highly polar impurities, and the anthocyanin fraction is then eluted with methanol.[4][5]
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Isolation: Individual ternatins, including Ternatin B variants, are isolated from the purified fraction using preparative High-Performance Liquid Chromatography (HPLC).[6]
Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is critical for determining the molecular weight and fragmentation patterns, which helps identify the core structure and the attached acyl and glycosyl groups.
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Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[4]
-
Column: A reverse-phase column, such as an Agilent Zorbax Eclipse C18 (2.1 × 50.0 mm, 1.8 μm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[7]
-
Mass Spectrometer: A triple quadrupole (QQQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Both positive and negative ion modes are used, as they can provide complementary fragmentation data.[4]
-
MS Conditions (Example):
-
Gas Temperature: 275 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 3500 V[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms within the molecule. 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) experiments are used to assign protons and carbons and to establish the linkages between the delphinidin core, the sugar units, and the acyl groups.
-
Solvent: A mixture of deuterated dimethyl sulfoxide and deuterated trifluoroacetic acid (e.g., DMSO-d6:TFA-d = 9:1) is often used to solubilize the anthocyanin and obtain clear spectra.[1]
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz).[1]
-
Referencing: Chemical shifts (δ) are referenced to the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H).[1]
-
Experiments:
-
¹H NMR: To identify and assign all proton signals.
-
¹³C NMR: To identify all carbon signals.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within a glucose ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different molecular fragments (e.g., linking a sugar to the aglycone).
-
Quantitative Data and Spectroscopic Analysis
The combination of MS and NMR data provides the definitive evidence for the structure of Ternatin B.
Mass Spectrometry Data
Mass spectrometry confirms the molecular formula and provides key structural information through fragmentation analysis (MS/MS). For example, Ternatin B4 has been identified with a protonated molecular ion ([M+H]⁺) at an m/z of 1329.3152. Its fragmentation pattern reveals the sequential loss of glucose (G) and p-coumaric acid (C) units.[5]
| Compound | Parent Ion ([M+H]⁺) | Key Fragment Ions (m/z) | Reference |
| Ternatin B4 | 1329.3152 | 1021.2403 ([M-G-C]⁺), 788.4357 ([M-malonate-G-2C]⁺), 611.1727 ([M-malonate-2G-C]⁺), 465.1190 ([M-malonate-2G-2C]⁺) | [5] |
¹H NMR Spectral Data
¹H NMR spectroscopy allows for the detailed assignment of protons in the molecule. The chemical shifts of the delphinidin core are characteristic and provide information about the substitution pattern.
| Proton Assignment | Ternatin B2 (δ ppm) | General Chemical Shift Range (δ ppm) | Reference |
| Dp-4 | 8.49 | 8.44 - 8.55 | [1] |
| Dp-2', 6' | 8.05 | 8.05 - 8.15 | [1] |
| Dp-6 | 6.90 | 6.85 - 6.95 | [1] |
| Dp-8 | 7.05 | 7.00 - 7.10 | [1] |
Dp = Delphinidin core; Data recorded in DMSO-d6-TFA-d (9:1) at 600 MHz.[1]
Structural Representation of Ternatin B
The elucidated structure of the Ternatin B series is based on a delphinidin 3-(6''-malonylglucoside) core. The B-ring is further substituted at the 3' and 5' positions with side chains composed of repeating D-glucose (G) and p-coumaric acid (C) units. The defining feature of the Ternatin B group is the asymmetry of these chains.
Caption: General molecular components of a Ternatin B anthocyanin.
This comprehensive approach, integrating meticulous isolation with powerful spectroscopic analysis, has been instrumental in fully characterizing the complex and unique structure of Ternatin B. This foundational knowledge is essential for ongoing research into its biosynthesis, stability, and potential applications as a natural colorant and bioactive compound.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 3. Five new anthocyanins, ternatins A3, B4, B3, B2, and D2, from Clitoria ternatea flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.sgu.ac.id [repository.sgu.ac.id]
- 7. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
